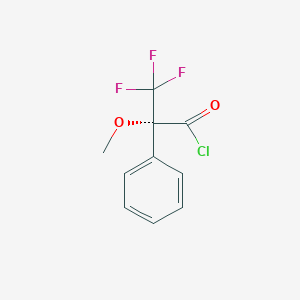

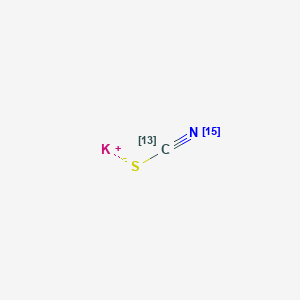

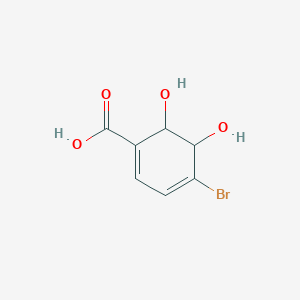

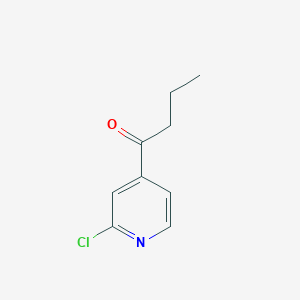

![molecular formula C6H12O15P3 · 3Na B046612 [(1S,2R,3S,4S,5R,6S)-2,3,5-三羟基-4,6-二膦酸氧基环己基] 磷酸二氢盐 CAS No. 2068-89-5](/img/structure/B46612.png)

[(1S,2R,3S,4S,5R,6S)-2,3,5-三羟基-4,6-二膦酸氧基环己基] 磷酸二氢盐

描述

The chemical compound is a complex organic molecule that involves multiple functional groups, including hydroxyl and diphosphonooxy groups arranged on a cyclohexyl ring. This structural complexity suggests its potential involvement in intricate chemical and biological processes.

Synthesis Analysis

While direct synthesis details of the specific compound are not readily available, research on similar compounds provides insights into potential synthetic pathways. For instance, the synthesis of isosteric analogues of 1-deoxy-D-xylulose 5-phosphate (DXP) via multi-step sequences from simpler precursors suggests a possible approach for synthesizing complex cyclohexyl-based phosphonates (Meyer et al., 2003). These methodologies often involve selective functionalization and protection-deprotection strategies to assemble the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of cyclohexyl-based compounds like the one can be analyzed through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide detailed insights into the spatial arrangement of atoms, stereochemistry, and electronic distribution, crucial for understanding the compound's reactivity and interactions (Dar et al., 2015).

Chemical Reactions and Properties

Phosphonates and diphosphonates exhibit a range of chemical reactivities, such as participating in nucleophilic substitutions, Michael additions, and coordination to metal ions. Their unique properties are leveraged in various chemical syntheses and applications, including as ligands in coordination chemistry and as analogues in biochemical studies (Carty et al., 1978).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and optical activity, are significantly influenced by their molecular structure. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and solubility in polar solvents, while the cyclohexyl ring may confer rigidity and impact the compound's phase behavior.

Chemical Properties Analysis

The chemical properties of this compound, particularly its acidity, nucleophilicity, and ability to form complexes with metals, derive from the functional groups present. Phosphonate groups can act as ligands, binding to metal ions and influencing the compound's reactivity and applications in catalysis and material science (Jiang et al., 2014).

科学研究应用

化学中的合成和生物学评估

- 一种相关化合物,[(1R,2R,3S,4S,5S,6S)-3,4,5-三羟基-6-(羟甲基)-双环[4.1.0]庚烷-2-基磷酸二氢盐],被合成作为特定酶的潜在底物。它表现出弱的抑制活性,而不是酵母转移酶 UTP:α-D-葡萄糖-1-磷酸尿苷酰转移酶的底物 (Dookhun 和 Bennet,2004 年).

放射化学和成像

- 当用放射性核素 99mTc 标记时,一种膦酸衍生物,1-羟基-乙叉基-1, 1-二钠膦酸盐,被研究作为骨显像剂。这项研究强调了膦酸盐化合物在诊断成像中的潜力 (Castronovo 和 Callahan,1972 年).

化学合成中的催化

- 一项研究探索了使用基于膦酸的离子液体作为合成生物活性化合物的催化剂,展示了膦酸在化学合成中的多功能性 (Shirini、Langarudi 和 Daneshvar,2017 年).

荧光传感器

- 对 H2PO4− 荧光传感器的研究,这对于检测化学和生物过程中磷酸二氢盐至关重要,展示了磷酸衍生物在传感器技术中的重要性 (Zhang 等人,2014 年).

生物化学和代谢研究

- 对磷酸酯糖酵解中间体的膦酸甲基等排体的酶促合成和动力学性质的研究,突出了磷酸类似物在理解酶功能和代谢途径中的生物化学应用 (Stribling,1974 年).

生物降解研究

- 一项关于细菌将膦酸盐转化为磷酸盐的研究强调了磷化合物在环境过程中的生态和生物化学意义 (Kamat、Williams 和 Raushel,2011 年).

属性

IUPAC Name |

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-HOZKJCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015822 | |

| Record name | DL-myo-Inositol 1,4,5-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

CAS RN |

2068-89-5, 88269-39-0, 27121-73-9, 85166-31-0 | |

| Record name | L-myo-Inositol 1,4,5-trisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol 1,4,5-triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88269-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol 1,3,6-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, tris(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027121739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085166310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,4,5-tris(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088269390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-myo-Inositol 1,4,5-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。